Cas no 77214-82-5 (Iron(III) p-toluenesulfonate)

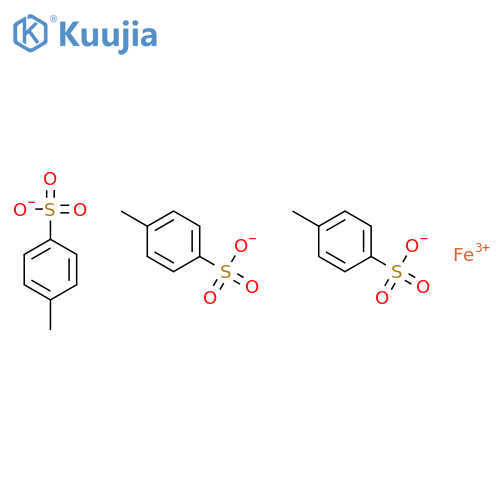

Iron(III) p-toluenesulfonate structure

商品名:Iron(III) p-toluenesulfonate

CAS番号:77214-82-5

MF:C21H21FeO9S3

メガワット:569.426044225693

MDL:MFCD01766290

CID:59877

PubChem ID:173580

Iron(III) p-toluenesulfonate 化学的及び物理的性質

名前と識別子

-

- Iron(III) 4-methylbenzenesulfonate

- Iron(III) p-toluenesulfonate

- Benzenesulfonicacid, 4-methyl-, iron(3+) salt (9CI)

- Baytron C

- Baytron C-B 40

- Baytron C-B 40High Fe

- Baytron C-B 50

- Baytron C-E

- Ferric p-toluenesulfonate

- Ferrictosylate

- Iron tris(4-toluenesulfonate)

- Iron(3+) tosylate

- Iron(III) tris(toluenesulfonate)

- Tris(toluenesulfonate)iron(III)

- p-Toluenesulfonic acid ferric salt

- Benzenesulfonic acid, 4-methyl-, iron(3+) salt

- p-Tolyenesulfonic acid ferric salt

- Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1)

- iron(3+); 4-methylbenzenesulfonate

- Iron (III) tris(4-methylbenzenesulfonate)

- Tris(tosyloxy) iron(III)

- C21H21FeO9S3

- iron (iii) p-toluenesulfonate

- ferric 4-methylbenzenesulfonate

- JOF 2822 5FL

- JOF 4443

- K

- AS-15972

- AKOS015840443

- 77214-82-5

- EC 420-960-8

- MFCD01766290

- SY047664

- DTXSID6072847

- FT-0603753

- F16469

- iron(3+);4-methylbenzenesulfonate

- A839006

- ferric 4-methylbenzenesulfonate;Iron(III) p-toluenesulfonate

- IRON(3+) TRITOSYLATE

- FYMCOOOLDFPFPN-UHFFFAOYSA-K

-

- MDL: MFCD01766290

- インチ: 1S/3C7H8O3S.Fe/c3*1-6-2-4-7(5-3-6)11(8,9)10;/h3*2-5H,1H3,(H,8,9,10);/q;;;+3/p-3

- InChIKey: FYMCOOOLDFPFPN-UHFFFAOYSA-K

- ほほえんだ: [Fe+3].S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)[O-].S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)[O-].S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)[O-]

計算された属性

- せいみつぶんしりょう: 568.97000

- どういたいしつりょう: 568.97

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 34

- 回転可能化学結合数: 0

- 複雑さ: 193

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 197

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 赤色またはオレンジ色の固体粉末

- ゆうかいてん: 294-306°C

- ふってん: No data available

- フラッシュポイント: No data available

- PSA: 196.74000

- LogP: 5.93720

- ようかいせい: 水、エタノール、n−ブタノール等に可溶

- じょうきあつ: No data available

Iron(III) p-toluenesulfonate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険カテゴリコード: 41

- セキュリティの説明: S24; S26; S39

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R41

Iron(III) p-toluenesulfonate 税関データ

- 税関データ:

中国税関コード:

2917399090概要:

2917399090他の芳香族ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

要約:

2917399090芳香族ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Iron(III) p-toluenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A5203412-25G |

Iron(III) p-toluenesulfonate |

77214-82-5 | 98% | 25g |

RMB 49.60 | 2025-02-20 | |

| Cooke Chemical | A5203412-250g |

Iron(III) p-toluenesulfonate |

77214-82-5 | 98% | 250g |

RMB 663.20 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1085295-100g |

Iron(III) 4-methylbenzenesulfonate |

77214-82-5 | 98% | 100g |

¥151.00 | 2024-07-28 | |

| abcr | AB336808-25 g |

Iron(III) p-toluenesulfonate, 95%; . |

77214-82-5 | 95% | 25 g |

€75.90 | 2023-07-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I844223-5g |

Iron(III) 4-methylbenzenesulfonate |

77214-82-5 | 98% | 5g |

¥52.00 | 2022-01-11 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I189206-25g |

Iron(III) p-toluenesulfonate |

77214-82-5 | 98% | 25g |

¥44.90 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | II341-25g |

Iron(III) p-toluenesulfonate |

77214-82-5 | 98% | 25g |

¥67.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I189206-100g |

Iron(III) p-toluenesulfonate |

77214-82-5 | 98% | 100g |

¥133.90 | 2023-09-02 | |

| eNovation Chemicals LLC | D954205-500g |

Iron(III) p-toluenesulfonate |

77214-82-5 | 95%+ | 500g |

$120 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1085295-25g |

Iron(III) 4-methylbenzenesulfonate |

77214-82-5 | 98% | 25g |

¥43.00 | 2024-07-28 |

Iron(III) p-toluenesulfonate 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

77214-82-5 (Iron(III) p-toluenesulfonate) 関連製品

- 312619-56-0(3-Methylbenzenesulfonic Acid Monohydrate)

- 104-15-4(4-methylbenzene-1-sulfonic acid)

- 1300-72-7(Xylenesulfonic Acid Sodium Salt)

- 2113-68-0(4-Biphenylsulfonic acid)

- 6192-52-5(p-Toluenesulfonic acid monohydrate)

- 617-97-0(3-methylbenzene-1-sulfonic acid)

- 618-01-9(3,4-dimethylbenzene-1-sulfonic acid)

- 53933-48-5(Hydroxylammonium 4-methylbenzenesulphonate)

- 114435-86-8(Fluoromethyl 4-methylbenzenesulfonate)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:77214-82-5)Iron(III) p-toluenesulfonate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:77214-82-5)Iron(III) p-toluenesulfonate

清らかである:99%

はかる:1kg

価格 ($):158.0